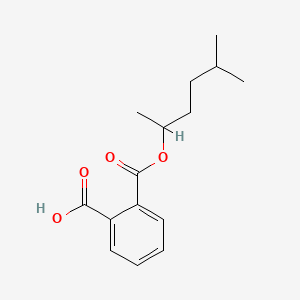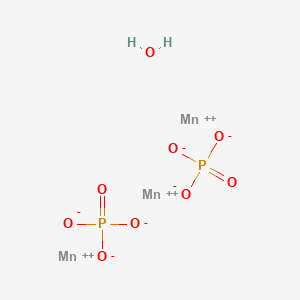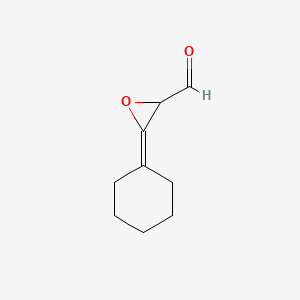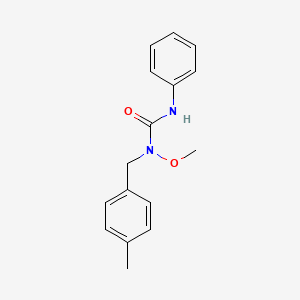
Mono(5-Methyl-2-hexyl) Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(5-Methyl-2-hexyl) Phthalate is a phthalate ester, a type of compound commonly used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a metabolite of di(2-ethylhexyl) phthalate (DEHP), which is widely used in the production of polyvinyl chloride (PVC) products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono(5-Methyl-2-hexyl) Phthalate typically involves the esterification of phthalic anhydride with 5-methyl-2-hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Mono(5-Methyl-2-hexyl) Phthalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Mono(5-Methyl-2-hexyl) Phthalate has several applications in scientific research:
Wirkmechanismus
Mono(5-Methyl-2-hexyl) Phthalate exerts its effects through several molecular pathways:
Endocrine Disruption: It can bind to estrogen receptors and peroxisome proliferator-activated receptors (PPARs), leading to altered gene expression and hormonal imbalances.
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Inflammation: Activates inflammatory pathways, contributing to various health issues, including reproductive toxicity and developmental disorders.
Vergleich Mit ähnlichen Verbindungen
Mono(5-Methyl-2-hexyl) Phthalate can be compared with other phthalate esters, such as:
Mono(2-ethylhexyl) Phthalate (MEHP): A major metabolite of DEHP, known for its endocrine-disrupting properties and similar health effects.
Mono-n-hexyl Phthalate (MnHexP): Another phthalate metabolite with comparable toxicological profiles.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP): A metabolite of DEHP that promotes cell survival through the tryptophan-kynurenine-AHR pathway.
Conclusion
This compound is a significant compound in the realm of phthalate esters, with various applications in scientific research and industry. Its synthesis, chemical reactions, and mechanisms of action highlight its importance and potential impact on human health and the environment.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(5-methylhexan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
RHIBMWKTYMGVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)








![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)



